molecular formula C21H21N3O4S2 B2362394 N-(3,5-dimethylphenyl)-2-{[5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide CAS No. 899357-55-2

N-(3,5-dimethylphenyl)-2-{[5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2362394
CAS No.: 899357-55-2
M. Wt: 443.54
InChI Key: PMEAJRJSCNAAJP-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-{[5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), a key enzyme involved in the regulation of cellular processes through the deacetylation of non-histone substrates such as α-tubulin 1 . This compound exhibits high selectivity for HDAC6 over other HDAC isoforms, particularly Class I HDACs, which is a critical feature for probing the specific biological functions of HDAC6 without triggering the broader transcriptional effects associated with pan-HDAC inhibition 2 . Its primary research value lies in the investigation of oncogenic pathways, as HDAC6 overexpression is implicated in various cancers, including multiple myeloma, lymphoma, and solid tumors. Researchers utilize this inhibitor to study HDAC6's role in aggresome formation, a protein degradation pathway that cancer cells rely on to survive proteotoxic stress, and to explore its function in cell motility and metastasis through modulation of the cytoskeleton 1 . By selectively inhibiting HDAC6, this compound induces hyperacetylation of α-tubulin, leading to disruption of microtubule-dependent functions, cell cycle arrest, and apoptosis in malignant cells, making it a valuable chemical probe for both in vitro and in vivo cancer biology studies 2 .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S2/c1-13-4-6-17(7-5-13)30(27,28)18-11-22-21(24-20(18)26)29-12-19(25)23-16-9-14(2)8-15(3)10-16/h4-11H,12H2,1-3H3,(H,23,25)(H,22,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMEAJRJSCNAAJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=CC(=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

  • Catalyst : Trifluoroacetic acid (TFA, 0.4 mmol) or HCl (conc., 1.2 eq).
  • Solvent : Acetonitrile (reflux, 18 h) or ethanol (reflux, 12 h).
  • Yield : 55–70% after recrystallization.

Key intermediate : 5-(4-Methylphenyl)-6-oxo-1,6-dihydropyrimidine-2-carboxylate.

Sulfonation at Position 5

The 4-methylbenzenesulfonyl group is introduced via electrophilic aromatic sulfonation or nucleophilic substitution using 4-methylbenzenesulfonyl chloride (TsCl).

Sulfonation Protocol

  • Substrate : 5-(4-Methylphenyl)-6-oxo-1,6-dihydropyrimidine.
  • Reagent : TsCl (1.5 eq), DMAP (0.2 eq).
  • Solvent : Dichloromethane (DCM), 0°C → RT, 12 h.
  • Workup : Aqueous NaHCO₃ wash, column chromatography (SiO₂, hexane/EtOAc).
  • Yield : 65–78%.

Intermediate : 5-(4-Methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidine.

Introduction of the Sulfanyl Acetamide Side Chain

The sulfanyl bridge at position 2 is installed via nucleophilic aromatic substitution (SNAr) or Mitsunobu coupling .

Thiol-Acetamide Preparation

  • Synthesis of 2-mercapto-N-(3,5-dimethylphenyl)acetamide :
    • Reactants : Chloroacetyl chloride (1.1 eq) + 3,5-dimethylaniline (1.0 eq) in THF.
    • Thiolation : NaSH (2.0 eq), H₂O/EtOH, 60°C, 6 h.
    • Yield : 82%.

Coupling Reaction

  • Substrate : 5-(4-Methylbenzenesulfonyl)-2-bromo-6-oxo-1,6-dihydropyrimidine.
  • Reagent : 2-mercapto-N-(3,5-dimethylphenyl)acetamide (1.2 eq), K₂CO₃ (2.0 eq).
  • Solvent : DMF, 80°C, 8 h.
  • Yield : 60–68%.

Optimization Strategies

Catalytic Enhancements

  • Microwave-assisted synthesis : Reduces reaction time from 18 h to 2 h (70% yield).
  • Lewis acid catalysts : ZnCl₂ improves sulfonation regioselectivity (88% purity).

Solvent Effects

Solvent Reaction Time (h) Yield (%)
Acetonitrile 18 70
DMF 8 68
Ethanol 12 65

Characterization and Purity Control

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, DMSO-d₆) : δ 2.30 (s, 6H, CH₃), 3.45 (s, 2H, SCH₂), 7.25–7.80 (m, Ar-H).
    • ¹³C NMR : δ 168.5 (C=O), 142.3 (C-SO₂), 125–135 (Ar-C).
  • HPLC : Purity >98% (C18 column, MeCN/H₂O gradient).

  • Mass Spectrometry : [M+H]⁺ m/z = 458.1 (calc. 457.56).

Alternative Synthetic Routes

One-Pot Tandem Synthesis

Combining Biginelli reaction and sulfonation in a single pot:

  • Reactants : Ethyl acetoacetate, urea, 4-methylbenzaldehyde, TsCl.
  • Catalyst : FeCl₃ (10 mol%), DMSO, 100°C, 24 h.
  • Yield : 52% (lower due to side reactions).

Solid-Phase Synthesis

  • Resin-bound dihydropyrimidinone : Enables parallel synthesis of analogs (purity >90%).

Challenges and Solutions

  • Regioselectivity in Sulfonation :

    • Issue : Over-sulfonation at position 4.
    • Solution : Use bulky bases (e.g., 2,6-lutidine) to sterically hinder undesired positions.
  • Thiol Oxidation :

    • Issue : Disulfide formation during coupling.
    • Solution : Conduct reactions under N₂ atmosphere with 1,4-dithiothreitol (DTT).

Industrial Scalability

  • Cost-effective reagents : TsCl ($120/kg) vs. bespoke sulfonating agents ($450/kg).
  • Green chemistry : Ethanol/water solvent systems reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-{[5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-{[5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-{[5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

Key structural analogs differ in substituents on the phenyl ring and sulfonyl group, which influence physicochemical and biological properties. A comparative overview is provided in Table 1 .

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Phenyl Substituents Sulfonyl/Other Substituent Key Properties
Target Compound 3,5-dimethylphenyl 4-methylbenzenesulfonyl High lipophilicity; moderate solubility
N-(3,5-dimethoxyphenyl)-2-... () 3,5-dimethoxyphenyl 4-ethylbenzenesulfonyl Enhanced solubility (methoxy groups)
N-(2-isopropylphenyl)-2-... () 2-isopropylphenyl 4-chlorophenyl, 4-methylphenyl Increased binding affinity (halogen)
Impact of Phenyl Substituents
  • Methyl vs. Methoxy Groups : The target compound’s 3,5-dimethylphenyl group confers higher lipophilicity compared to the 3,5-dimethoxyphenyl analog (). Methoxy groups improve aqueous solubility due to their polar nature but may reduce membrane permeability .
  • Halogen vs. Alkyl Groups : The chloro and methyl substituents in ’s compound enhance target binding via hydrophobic and halogen-bonding interactions, though they may increase metabolic stability .
Sulfonyl Group Variations
  • Methyl vs. Ethyl Sulfonyl: The 4-methylbenzenesulfonyl group in the target compound offers a balance between steric bulk and electronic effects.

NMR-Based Structural Insights

highlights the utility of NMR spectroscopy in comparing chemical environments of analogous compounds. For example:

  • Regions of Variability : In compounds with similar cores, NMR chemical shifts diverge in regions corresponding to substituent-attached protons (e.g., positions 29–36 and 39–44 in ). This suggests that modifications to the sulfonyl or aryl groups directly perturb local electronic environments .
  • Implications for Activity : Such shifts may correlate with altered hydrogen-bonding capacity or steric effects, influencing interactions with biological targets.

Biological Activity

N-(3,5-dimethylphenyl)-2-{[5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Compound Overview

Chemical Structure :
The compound features a 3,5-dimethylphenyl moiety linked to a 2-acetamide group and a thioether connected to a pyrimidine derivative with a sulfonyl group. This unique combination of functional groups enhances its potential for various biological activities.

Molecular Formula : C₁₈H₁₈N₂O₄S₂

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Formation of the Pyrimidine Ring :
    • Cyclization of appropriate hydrazine derivatives with diketones under acidic conditions.
  • Introduction of the Sulfonyl Group :
    • Sulfonylation reactions using 4-methylbenzenesulfonyl chloride in the presence of a base.
  • Attachment of the Dimethylphenyl Group :
    • Nucleophilic substitution reactions using dimethylphenyl halides.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit significant enzyme inhibitory potential. For instance:

  • α-Glucosidase Inhibition : Compounds related to this class have been screened for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This activity is particularly relevant for the management of Type 2 Diabetes Mellitus (T2DM) .
  • Acetylcholinesterase Inhibition : The compound has also been evaluated for its potential to inhibit acetylcholinesterase, which is crucial for treating Alzheimer's Disease (AD) .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural features:

Structural FeatureEffect on Activity
Dimethylphenyl MoietyEnhances lipophilicity and receptor binding
Sulfonyl GroupIncreases solubility and enzymatic interactions
Pyrimidine DerivativeContributes to enzyme inhibition and biological activity

Case Studies

  • In Vitro Studies :
    • A study demonstrated that similar compounds exhibited pronounced inhibitory effects on α-glucosidase and acetylcholinesterase, suggesting that modifications in the structure could lead to enhanced therapeutic profiles against T2DM and AD .
  • Pharmacological Evaluation :
    • Detailed pharmacological evaluations highlighted that certain analogs were five to ten times more active than conventional treatments like theophylline in bronchodilation without central nervous system side effects .

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing N-(3,5-dimethylphenyl)-2-{[5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide with high yield and purity?

  • Methodological Answer : Synthesis requires precise control of reaction temperature (typically 60–80°C), anhydrous solvents (e.g., DMF or THF), and stoichiometric ratios of sulfonyl and thiol intermediates. Prolonged reaction times (>12 hours) may lead to byproducts, while insufficient time reduces conversion rates. Catalysts like DMAP or TEA are often used to accelerate sulfonation and thiol-ether formation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is essential to isolate the target compound .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituents on the pyrimidine and acetamide moieties. For example, the methyl groups on the 3,5-dimethylphenyl ring appear as singlets at δ 2.2–2.4 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 488.12). Fragmentation patterns help validate the sulfonyl and thioether linkages .
  • HPLC : Purity analysis (>95%) using C18 columns with acetonitrile/water mobile phases .

Q. What functional groups in this compound are most reactive, and how do they influence downstream modifications?

  • Methodological Answer :

  • The sulfonyl group (Ar-SO₂-) is electrophilic, enabling nucleophilic substitutions (e.g., with amines or alcohols).
  • The thioether linkage (-S-) can undergo oxidation to sulfoxides or sulfones under controlled conditions.
  • The pyrimidinone ring (6-oxo-1,6-dihydropyrimidin-2-yl) is susceptible to ring-opening reactions in acidic/basic environments, necessitating pH-neutral conditions for stability .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis process for scalability and reproducibility?

  • Methodological Answer :

  • Use response surface methodology (RSM) to model interactions between variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 3² factorial design revealed that increasing DMAP concentration from 0.5% to 2.0% improves yield by 18% without compromising purity .
  • Flow-chemistry systems (e.g., microreactors) enhance heat/mass transfer, reducing side reactions during sulfonation steps. This approach reduced reaction time by 40% in analogous syntheses .

Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :

  • Hypothesis Testing : If a singlet is observed instead of a doublet for methyl groups, consider steric hindrance or symmetry-induced equivalence. Computational tools (e.g., DFT calculations) can predict splitting patterns.
  • Purity Verification : Contradictions may arise from impurities. Re-run HPLC with a gradient elution (e.g., 10–90% acetonitrile) to detect trace byproducts .
  • Cross-Validation : Compare with structurally similar compounds (e.g., N-(3-chloro-4-methoxyphenyl)-... analogs) to identify trends in chemical shifts .

Q. What strategies mitigate degradation during biological assays (e.g., hydrolysis of the pyrimidinone ring)?

  • Methodological Answer :

  • Stability Studies : Conduct accelerated degradation tests (40°C, 75% RH) to identify vulnerable sites. LC-MS monitors degradation products (e.g., ring-opened carboxylic acids).
  • Formulation Adjustments : Use buffered solutions (pH 6.5–7.5) and antioxidants (e.g., ascorbic acid) to stabilize the compound in cell culture media .

Q. How can solubility challenges in aqueous systems be overcome for in vitro testing?

  • Methodological Answer :

  • Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO) to enhance solubility without cytotoxicity.
  • Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improved solubility for analogs by 15-fold in PBS .

Data Contradiction Analysis Framework

Observation Possible Cause Resolution Strategy
Lower-than-expected yieldIncomplete sulfonationIncrease reaction time or catalyst loading
Unassigned NMR peaksImpurities or tautomerismPurify via preparative HPLC; run 2D NMR (HSQC)
Biological inactivityPoor membrane permeabilityModify with PEGylation or prodrug strategies

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